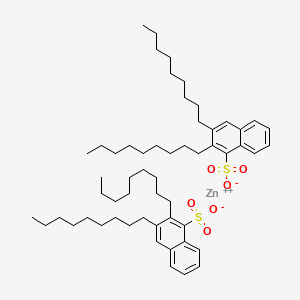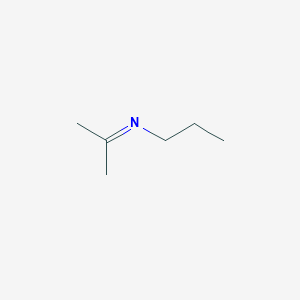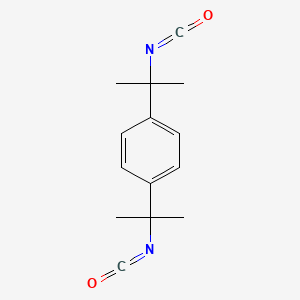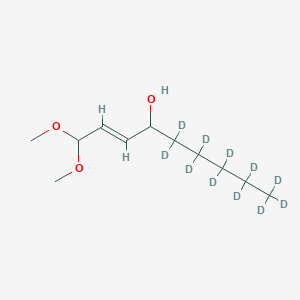
trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal: is a derivative of trans-4-Hydroxy-2-nonenal, a major electrophilic by-product of lipid peroxidation caused by oxidative stress. This compound is formed by the radical-initiated degradation of ω-6-polyunsaturated fatty acids such as linoleic and arachidonic acids . It is known for its role in various biological processes and its potential implications in diseases such as cancer .
準備方法
The synthesis of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves several steps:
Oxidation of ω-6-polyunsaturated fatty acids: This step involves the radical-initiated degradation of fatty acids like linoleic and arachidonic acids.
Formation of trans-4-Hydroxy-2-nonenal: The oxidation process leads to the formation of trans-4-Hydroxy-2-nonenal.
Acetalization: The final step involves the acetalization of trans-4-Hydroxy-2-nonenal with dimethyl acetal to form the desired compound.
化学反応の分析
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal undergoes various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols . Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
科学的研究の応用
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal has several scientific research applications:
作用機序
The mechanism of action of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves its interaction with cellular macromolecules:
Michael Addition: It forms adducts with proteins via Michael addition, targeting cysteine, histidine, and lysine residues.
Schiff Base Formation: It can also form Schiff bases with arginine and lysine residues.
DNA Adduct Formation: It interacts with DNA to form exocyclic guanine adducts, which can lead to mutations.
類似化合物との比較
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal is unique compared to other similar compounds due to its specific structure and reactivity:
4-Hydroxy-2-nonenal: The parent compound, which is less stable and more reactive.
4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with different reactivity and biological effects.
4-Hydroxy-2-hexenal: A shorter-chain analog with distinct biological activities.
These comparisons highlight the uniqueness of this compound in terms of its stability and specific interactions with biological molecules .
特性
分子式 |
C11H22O3 |
|---|---|
分子量 |
213.36 g/mol |
IUPAC名 |
(E)-5,5,6,6,7,7,8,8,9,9,9-undecadeuterio-1,1-dimethoxynon-2-en-4-ol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/i1D3,4D2,5D2,6D2,7D2 |
InChIキー |
ATGIHMSJAARJTF-CYOPEKLRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
正規SMILES |
CCCCCC(C=CC(OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
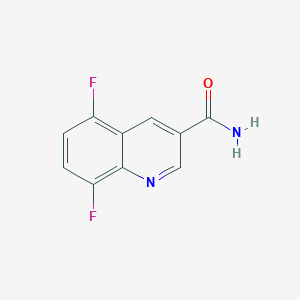



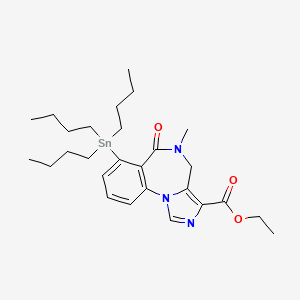
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
